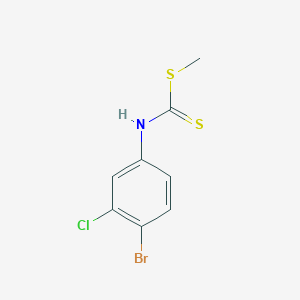
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has demonstrated promising results in several scientific studies. The purpose of
Mecanismo De Acción
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the growth of microorganisms by disrupting their cell membrane or cell wall.
Efectos Bioquímicos Y Fisiológicos
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester in lab experiments is its ease of synthesis and purification. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester. One possible direction is the development of new organic compounds using this compound as a reagent. Another potential direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves the reaction of 4-bromo-3-chlorodithioanisole with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds such as benzimidazoles, 1,3,4-thiadiazoles, and pyrazoles. Additionally, carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propiedades
Número CAS |
13037-38-2 |
|---|---|
Nombre del producto |
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester |
Fórmula molecular |
C8H7BrClNS2 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
SMILES isomérico |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
SMILES canónico |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Otros números CAS |
13037-38-2 |
Sinónimos |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




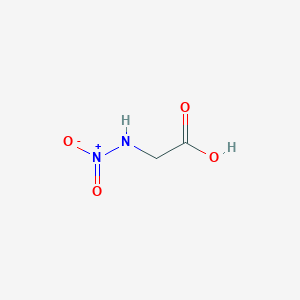
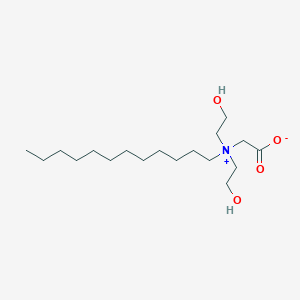

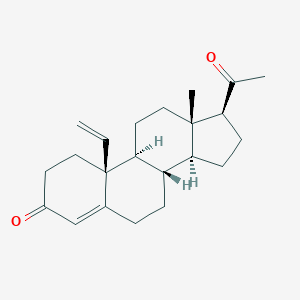
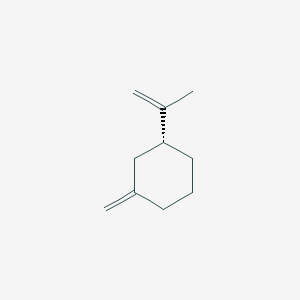
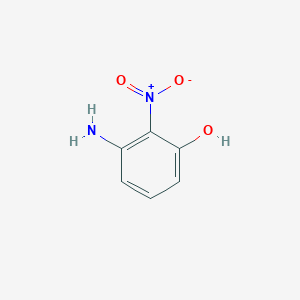
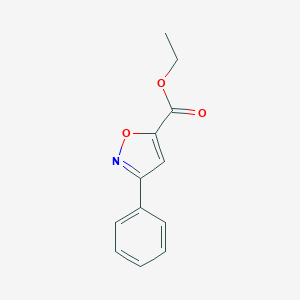




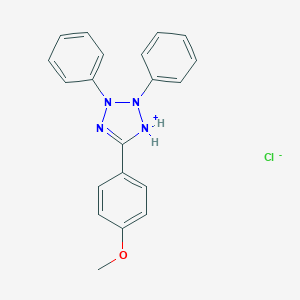
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)